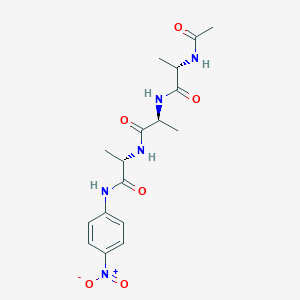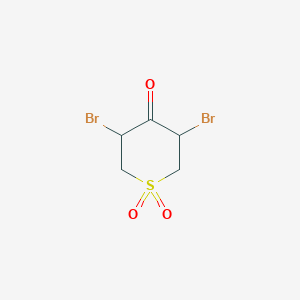
2-Amino-1-(3,4-dimethoxyphenyl)ethanone
Übersicht
Beschreibung
“2-Amino-1-(3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H13NO3 . It contains an amino group (-NH2) and two methoxy groups (-OCH3) attached to a phenyl ring, which is further connected to an ethanone group (C2H5O).
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(3,4-dimethoxyphenyl)ethanone” consists of a phenyl ring with two methoxy groups at the 3rd and 4th positions and an amino group at the 2nd position. The phenyl ring is further connected to an ethanone group .Physical And Chemical Properties Analysis
“2-Amino-1-(3,4-dimethoxyphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 195.22 and 276.13 for its hydrobromide form. The melting point of its hydrobromide form is between 236-238°C .Wissenschaftliche Forschungsanwendungen
Pyrolysis and Substance Characterization
2-Amino-1-(3,4-dimethoxyphenyl)ethanone derivatives have been the subject of research due to their potential formation through pyrolysis. A study on the pyrolysis products of bk-2C-B, a related substance, reveals the generation of various compounds upon exposure to heat, highlighting concerns about the ingestion of pyrolysis products with unknown toxicity (Texter et al., 2018). Another study involves the identification and synthesis of bk-2C-B, confirming its identity using various analytical techniques and synthesizing it using the Delépine reaction (Power et al., 2015).
Chemical Synthesis and Photophysical Investigation
The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a chemical closely related to 2-Amino-1-(3,4-dimethoxyphenyl)ethanone, was explored for its potential as a chemical protective group (Li Hong-xia, 2007). Photophysical investigation of DMHP, a derivative, was studied for its solvatochromic properties and potential use in determining the critical micelle concentration of certain compounds (Asiri et al., 2017).
Antimicrobial Activity and Synthesis for Medicinal Use
Research into heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone, a compound related to 2-Amino-1-(3,4-dimethoxyphenyl)ethanone, explores their synthesis and antimicrobial activity. This highlights the potential application of these compounds in pharmaceuticals and drug research (Wanjari, 2020).
Exploration of Novel Drug Derivatives
The synthesis of novel derivatives containing tosyl moieties, such as the compound 1-[4-tosyl amino) phenyl]ethanone, and their potential for use as anticancer agents demonstrates the broader application of these compounds in medicinal chemistry (Hessien et al., 2009).
Wirkmechanismus
Safety and Hazards
“2-Amino-1-(3,4-dimethoxyphenyl)ethanone” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGKTSFAOXXMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-dimethoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)








![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)



